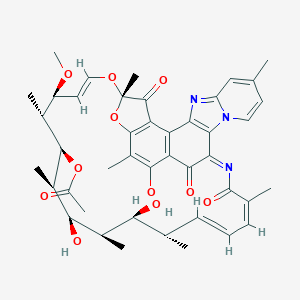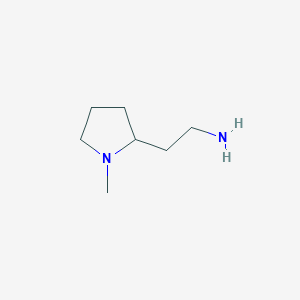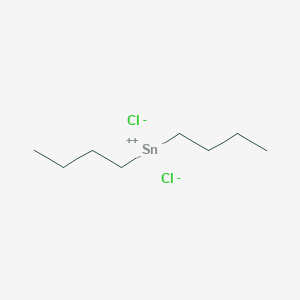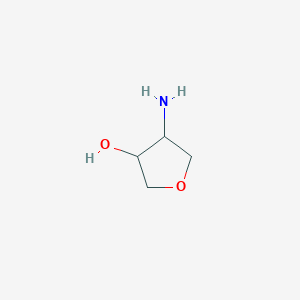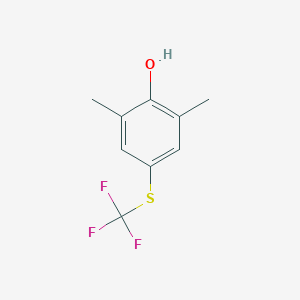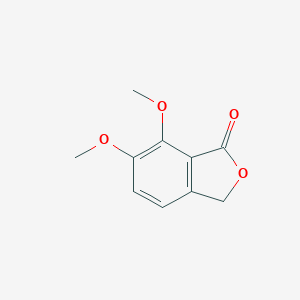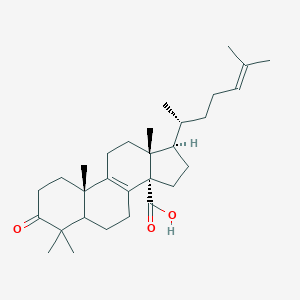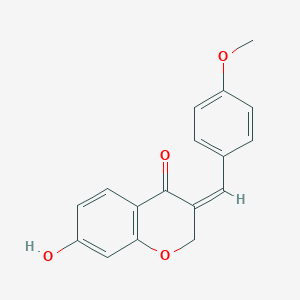
Isobonducellin
概要
説明
準備方法
Isobonducellin can be synthesized through several routes. One common method involves the reaction of 4H-1-benzopyran-4-one, 2,3-dihydro-7-hydroxy- with p-anisaldehyde in the presence of toluene-4-sulfonic acid in benzene, followed by heating for 2 hours . The yield of this reaction is approximately 65% . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
化学反応の分析
Isobonducellin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify its structure, potentially altering its cytotoxic and antimicrobial properties.
Substitution: Substitution reactions, especially involving the hydroxyl groups, can lead to the formation of new compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: Its cytotoxic activity makes it a valuable compound for studying cell growth and apoptosis.
Medicine: Due to its antimicrobial properties, it is being investigated as a potential therapeutic agent against bacterial infections.
Industry: It is used in the development of antimicrobial coatings and materials.
作用機序
The mechanism of action of Isobonducellin involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes, causing cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .
類似化合物との比較
- Kaempferol
- Quercetin
- Licoisoflavone B
- Xanthoxyletin
These compounds share structural similarities with Isobonducellin but differ in their specific biological activities and applications.
特性
IUPAC Name |
(3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSYZMPSWHYMW-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-asthmatic properties of isobonducellin?
A: While this compound itself wasn't directly studied for anti-asthmatic activity, it was identified as a constituent in the ethanolic extract of Caesalpinia pulcherrima alongside other compounds like 8-methoxybonducellin, 6-methoxypulcherrimin, and myricitroside []. This extract demonstrated significant dose-dependent anti-asthmatic activity in a goat tracheal chain model []. Further research is needed to isolate the specific effects of this compound on asthma pathways.
Q2: What is the structural characterization of this compound and how was it determined?
A: this compound's structure was elucidated using a combination of spectroscopic techniques. Researchers employed FTIR (Fourier-Transform Infrared Spectroscopy), GC-MS (Gas Chromatography-Mass Spectrometry), and compared their findings with existing literature data [, ]. While the specific molecular formula and weight were not provided in the excerpts, these techniques provide insights into the functional groups present and the fragmentation pattern of the molecule, allowing for structural determination.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


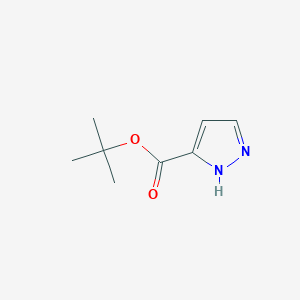
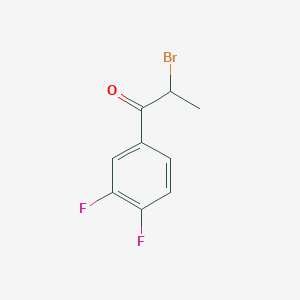
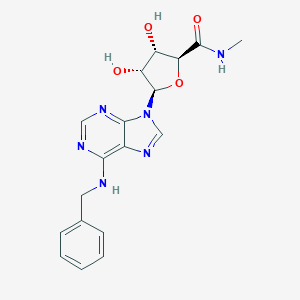
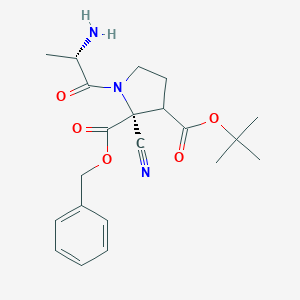
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
